molecular formula C5H6N8O2 B15006160 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine

3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine

Katalognummer: B15006160
Molekulargewicht: 210.15 g/mol
InChI-Schlüssel: NNNYEBTZQQEUQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-5-amino-1,2,4-triazole with nitroamine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product with desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-amino-1,2,4-triazole: A precursor in the synthesis of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine.

    5-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.

    7-Nitroamino-1,2,4-triazolo[4,3-a]triazine: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H6N8O2

Molekulargewicht

210.15 g/mol

IUPAC-Name

N-(5-amino-3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)nitramide

InChI

InChI=1S/C5H6N8O2/c1-2-9-10-5-8-4(11-13(14)15)7-3(6)12(2)5/h1H3,(H3,6,7,8,10,11)

InChI-Schlüssel

NNNYEBTZQQEUQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1C(=NC(=N2)N[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.